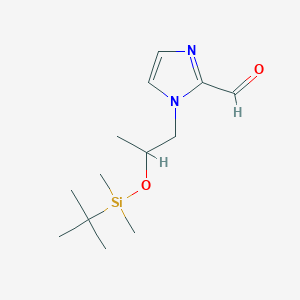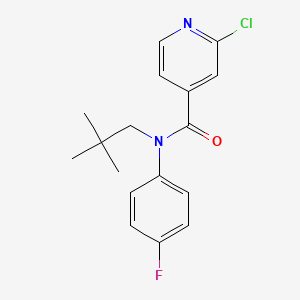
2-chloro-N-(2,2-dimethylpropyl)-N-(4-fluorophenyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2,2-dimethylpropyl)-N-(4-fluorophenyl)pyridine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative and is also known as MLN4924. It has been extensively studied for its anti-cancer properties and has shown promising results in preclinical studies.
Mechanism of Action
MLN4924 inhibits the NEDD8-activating enzyme (NAE), which is responsible for the activation of the ubiquitin-proteasome system (UPS). The UPS is a complex system that is involved in the degradation of proteins that are involved in cell cycle regulation, DNA repair, and apoptosis. Inhibition of NAE leads to the accumulation of these proteins, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that MLN4924 has potent anti-cancer properties and can induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been found to have anti-inflammatory properties and can suppress the activity of NF-κB, a transcription factor that plays a critical role in inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of MLN4924 is its selectivity for NAE inhibition, which minimizes off-target effects. It has also been found to be well-tolerated in preclinical studies. However, one of the limitations of MLN4924 is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
For research include investigating the potential of MLN4924 in combination with other anti-cancer agents, as well as exploring its potential applications in other fields, such as inflammation and autoimmune diseases. Additionally, further studies are needed to optimize the formulation of MLN4924 to improve its solubility and bioavailability.
Synthesis Methods
The synthesis of MLN4924 involves the reaction of 2-chloro-4-nitropyridine with 4-fluoroaniline, followed by reduction of the resulting nitro compound with sodium borohydride. The final product is obtained by reacting the intermediate with 2,2-dimethylpropylamine and 4-chlorobenzoic acid. This process yields a white solid with a purity of more than 99%.
Scientific Research Applications
The primary application of MLN4924 is in the field of cancer research. It has been found to have potent anti-cancer properties and has shown promising results in preclinical studies. MLN4924 is a selective inhibitor of the NEDD8-activating enzyme (NAE), which is involved in the activation of the ubiquitin-proteasome system (UPS). The UPS is responsible for the degradation of proteins that are involved in cell cycle regulation, DNA repair, and apoptosis. Inhibition of NAE leads to the accumulation of these proteins, resulting in cell cycle arrest and apoptosis.
properties
IUPAC Name |
2-chloro-N-(2,2-dimethylpropyl)-N-(4-fluorophenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O/c1-17(2,3)11-21(14-6-4-13(19)5-7-14)16(22)12-8-9-20-15(18)10-12/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJODFVTBVSMAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN(C1=CC=C(C=C1)F)C(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,2-dimethylpropyl)-N-(4-fluorophenyl)pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2792540.png)
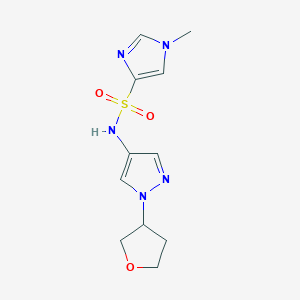
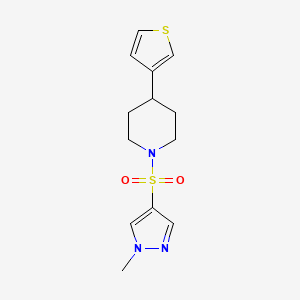
![2-Methyl-3-[(piperidin-3-yl)methoxy]pyrazine](/img/structure/B2792549.png)
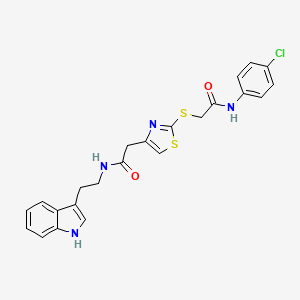
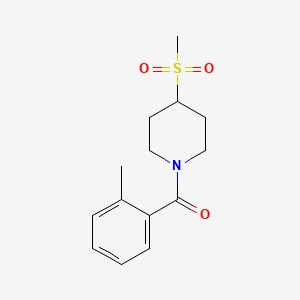
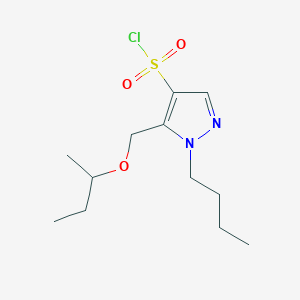
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-isobutylacetamide](/img/structure/B2792554.png)
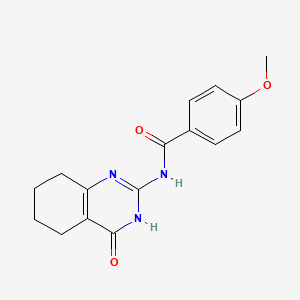
![4-(methoxymethyl)-1-[1-(2,4,5-trifluoro-3-methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2792556.png)
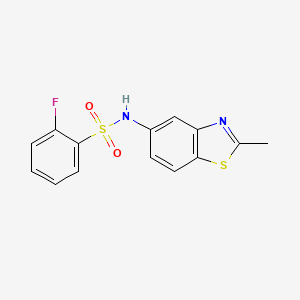
![2-Isocyanatospiro[3.3]heptane](/img/structure/B2792558.png)
![5-((3,4-Dimethoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2792560.png)
